- Green preparation of zolmitriptan intermediate, China, , ,
Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Properties
Names and Identifiers
-
- 4-Nitro-L-phenylalanine
- H-p-Nitro-Phe-OH
- H-Phe(NO2)-OH . H2O
- H-Phe(4-NO2)-OH
- (S)-4-Nitrophenylalanine hydrate
- H-Phe(4-NO_2)-OH
- L-4-Nitrophe
- 4-Nitro-L-phenylalanine Hydrate
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
- (P-NO2)PHE-OH
- 4-Nitro-3-phenyl-L-alanine
- L-Phenylalanine, 4-nitro-
- 2-AMino-3-(4-nitrophenyl)propanoic acid
- L-4-Nitrophenylalanine
- L-Phenylalanine,4-nitro
- L-p-Nitrophenylalanine
- Phenylalanine,4-nitro
- p-Nitro-L-phenylalanine
- H-Phe(4-NO2)-OH Hydrate
- (s)-2-amino-3-(4-nitrophenyl)propanoic acid
- p-Nitrophenylalanine
- l-4-no2-phe-oh
- L-beta-Nitrophenylalanine
- Phenylalanine, 4-nitro-
- (s)-4-nitrophenylalanine
- L-3-(p-Nitrophenyl)alanine
- l-4-nitro phenylalanine
- L-4-nitro-phenylalanine
- 4-Nitro-L-phenylalanine (ACI)
- L
- Alanine, 3-(p-nitrophenyl)-, L- (8CI)
- (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate
- 3-(4-Nitrophenyl)-L-alanine
- NSC 152925
- 4-Nitro-L-Phenylalanine Hydrate
- CS-W020080
- BRN 2809673
- J-300422
- h-phe(4-no2)-oh
- NS00083414
- Maybridge1_006682
- PD196702
- EINECS 213-446-8
- 45BD1566VA
- p-nitro-l-phenylalanine
- EN300-118973
- 949-99-5
- (2S)-2-amino-3-(4-nitrophenyl)propionic acid
- ALANINE, 3-(p-NITROPHENYL)-, L-
- l-4-nitrophe
- W-100176
- AKOS015888316
- L-4-nitro phenyl alanine
- 4-14-00-01677 (Beilstein Handbook Reference)
- (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine
- 4-nitro-(S)-phenylalanine
- 4-Nitrophenylalanine #
- SCHEMBL26444
- H-Phe(4-NO2)-OH.nH2O
- CCG-44499
- Q27258826
- DB-003973
- DTXSID401020875
- Phenylalanine, 4-nitro-, L-
- AS-14311
- AKOS015853583
- N0682
- UNII-45BD1566VA
- MFCD00051221
- NSC-152925
- +Expand
-
- MFCD00051221
- GTVVZTAFGPQSPC-QMMMGPOBSA-N
- 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
- C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O
- 2809673
Computed Properties
- 210.06400
- 2
- 5
- 3
- 210.064
- 15
- 243
- 0
- 1
- 0
- 0
- 0
- 1
- -1.2
- nothing
- 0
- 109
Experimental Properties
- 1.77270
- 109.14000
- 1.614
- 414.1 °C at760mmHg
- 222-223 ºC
- 204.2 °C
- Not determined
- Not determined
- 6.5° (c=1, in 5N HCl)
- 1.408
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Security Information
- AY7400000
- S22-S26-S36/37/39
- R22; R36/37/38
- Xn
- UN 2811
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Store at room temperature
- R22;R36/37/38
- Warning
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Customs Data
- 2922499990
-
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Price
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 2 - 3
- Synthesis and anti-hepatitis B virus activities of Matijing-Su derivativesBioorganic & Medicinal Chemistry, 2009, 17(8), 3118-3125,
Synthetic Circuit 3
Synthetic Circuit 4
1.2 Reagents: Ammonia Solvents: Water ; pH 5 - 6
- Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agentsBioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360,
Synthetic Circuit 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6
- Synthesis of new tetrazolyl derivatives of L- and D-phenylalanineRussian Journal of Organic Chemistry, 2016, 52(11), 1681-1685,
Synthetic Circuit 6
1.2 -10 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8 - 9
- Preparation of melphalan as nitrogen mustards chemotherapy drug, China, , ,
Synthetic Circuit 7
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, cooled
- Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactionsOrganic & Biomolecular Chemistry, 2017, 15(7), 1718-1724,
Synthetic Circuit 8
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5
- Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp saplingMolecules, 2013, 18, 8393-8401,
Synthetic Circuit 9
1.2 Reagents: Water ; 15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6 - 8, cooled
- Process for the preparation of L-p-nitrophenylalanineXinan Daxue Xuebao, 2009, 31(9), 102-105,
Synthetic Circuit 10
1.2 Solvents: Water ; 15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ; neutralized
- Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studiesEuropean Journal of Medicinal Chemistry, 2014, 82, 225-232,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10.5, < 5 °C
- Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization, China, , ,
Synthetic Circuit 16
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6 - 7, 0 °C
- Process for synthesis of L-4-nitrophenylalanine, China, , ,
Synthetic Circuit 17
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, < 25 °C
- Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent, India, , ,
Synthetic Circuit 18
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6
- Process for preparation of l-p-nitrophenylalanine dipeptide derivative and its application to prepare the medical preparations for treating diabetes mellitus, China, , ,
Synthetic Circuit 19
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 7
- Process for preparation of (-)-(S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine, China, , ,
Synthetic Circuit 20
1.2 Reagents: Water ; < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 20 °C → 0 °C; 1 h, pH 6.3, 0 °C
- Method for preparing zolmitriptan, China, , ,
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Suppliers
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Related Literature
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Claire Bernhard,Christine Goze,Yoann Rousselin,Franck Denat Chem. Commun. 2010 46 8267
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949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid) Related Products
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- 63-91-2(L-Phenylalanine)
- 150-30-1(DL-Phenylalanine)
- 673-06-3((2R)-2-Amino-3-phenylpropanoic acid)
- 943-80-6(4-Amino-L-phenylalanine)
- 1012-05-1(2-Amino-4-phenylbutanoic acid)
- 1991-87-3(H-p-Me-Phe-OH)
- 19883-74-0((S)-2-Amino-3-(3-nitrophenyl)propanoic acid)
- 49759-61-7(H-p-Me-D-Phe-OH)